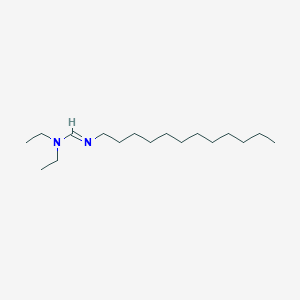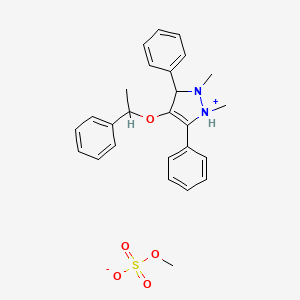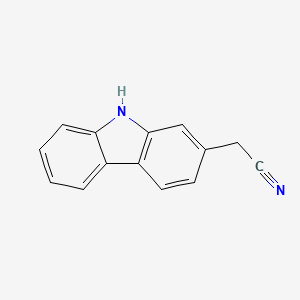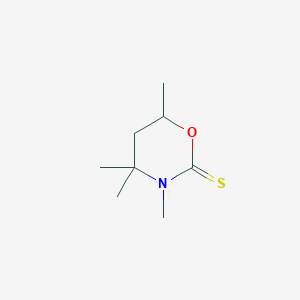![molecular formula C18H15N B14611369 Quinoline, 2-[2-(4-methylphenyl)ethenyl]- CAS No. 58702-62-8](/img/structure/B14611369.png)
Quinoline, 2-[2-(4-methylphenyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 2-[2-(4-methylphenyl)ethenyl]- is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline itself is known for its presence in coal tar and its use in various chemical and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-[2-(4-methylphenyl)ethenyl]- can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method is the Friedländer synthesis, which involves the condensation of o-aminobenzaldehyde with acetaldehyde in the presence of an alkali .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale versions of these synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 2-[2-(4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like peracetic acid to form quinoline-N-oxide.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Peracetic acid, alkaline potassium permanganate.
Reduction: Hydrogen gas with platinum or palladium catalysts.
Substitution: Fuming nitric acid, sulfuric acid, alkyl halides.
Major Products
Oxidation: Quinoline-N-oxide.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline derivatives, alkylquinolines.
Aplicaciones Científicas De Investigación
Quinoline, 2-[2-(4-methylphenyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Quinoline, 2-[2-(4-methylphenyl)ethenyl]- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microorganisms . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Quinoline, 2-[2-(4-methylphenyl)ethenyl]- can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-N-oxide: An oxidized form with different reactivity.
Tetrahydroquinoline: A reduced form with distinct chemical properties.
Uniqueness
Conclusion
Quinoline, 2-[2-(4-methylphenyl)ethenyl]- is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study and application in various scientific domains.
Propiedades
Número CAS |
58702-62-8 |
|---|---|
Fórmula molecular |
C18H15N |
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
2-[2-(4-methylphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H15N/c1-14-6-8-15(9-7-14)10-12-17-13-11-16-4-2-3-5-18(16)19-17/h2-13H,1H3 |
Clave InChI |
MOXMLJIFOABOBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)




![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane](/img/structure/B14611356.png)

![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)-](/img/structure/B14611366.png)

![[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol](/img/structure/B14611372.png)
